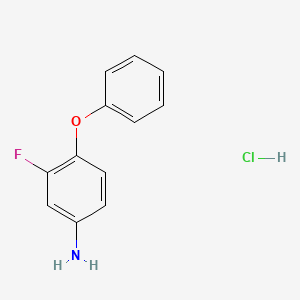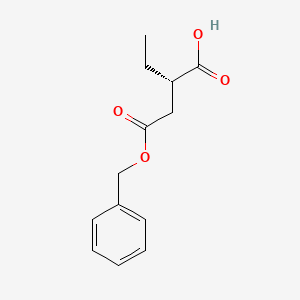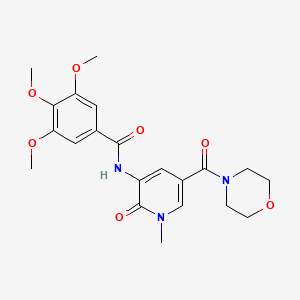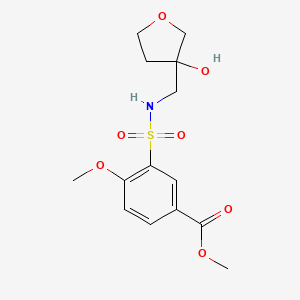
4-(2,3-二甲氧基苯乙烯基)-1-乙基吡啶碘化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide (DMEIPI) is a novel compound that has been studied for its potential applications in scientific research. It is a light yellow crystalline powder with a melting point of 63-64°C and a molecular weight of 327.3 g/mol. DMEIPI is a derivative of pyridinium and has been found to possess unique properties that make it suitable for use in a variety of scientific applications.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide:
Fluorescent Probes for Biological Imaging
4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide is widely used as a fluorescent probe in biological imaging. Its strong fluorescence properties make it an excellent candidate for visualizing cellular structures and processes. Researchers utilize this compound to stain and track various cellular components, aiding in the study of cell biology and pathology .
Mitochondrial Membrane Potential Measurement
This compound is also employed in measuring mitochondrial membrane potential. The ability to selectively accumulate in mitochondria based on membrane potential allows researchers to assess mitochondrial health and function. This application is crucial in studies related to apoptosis, metabolic disorders, and neurodegenerative diseases .
Anticancer Research
In anticancer research, 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide has shown potential due to its cytotoxic properties. It is used to investigate its effects on cancer cell lines, helping to identify new therapeutic strategies and understand the mechanisms of cancer cell death .
Neuroprotective Studies
The compound is also explored for its neuroprotective effects. Researchers study its ability to protect neurons from oxidative stress and other damaging factors. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Photodynamic Therapy
4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide is investigated for its use in photodynamic therapy (PDT). PDT involves the use of light-activated compounds to produce reactive oxygen species that can kill cancer cells. This compound’s photophysical properties make it a candidate for developing new PDT agents .
Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound. It is tested against various bacterial and fungal strains to evaluate its potential as an antimicrobial agent. This application is significant in the development of new antibiotics and antifungal treatments .
Chemical Sensors
The compound’s fluorescence properties are harnessed in the development of chemical sensors. These sensors can detect specific ions or molecules in environmental and biological samples, providing valuable tools for monitoring and analysis .
Molecular Probes for Studying Protein Interactions
Finally, 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide is used as a molecular probe to study protein interactions. Its ability to bind to specific proteins and emit fluorescence upon binding helps researchers investigate protein dynamics and interactions in various biological processes .
属性
IUPAC Name |
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1-ethylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NO2.HI/c1-4-18-12-10-14(11-13-18)8-9-15-6-5-7-16(19-2)17(15)20-3;/h5-13H,4H2,1-3H3;1H/q+1;/p-1/b9-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCPOIZJPFDISC-HRNDJLQDSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=C(C(=CC=C2)OC)OC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=C(C=C1)/C=C/C2=C(C(=CC=C2)OC)OC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2603172.png)


![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2603175.png)
![2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![(3S,4R)-4-(2,5-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2603180.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2603183.png)
![N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2603184.png)
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2603187.png)



![4-benzyl-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2603194.png)